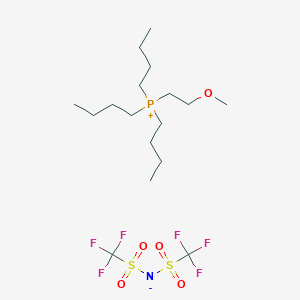Tributyl(2-methoxyethyl)phosphonium Bis(trifluoromethanesulfonyl)imide
CAS No.: 959698-44-3
Cat. No.: VC2295826
Molecular Formula: C17H34F6NO5PS2
Molecular Weight: 541.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 959698-44-3 |
|---|---|
| Molecular Formula | C17H34F6NO5PS2 |
| Molecular Weight | 541.6 g/mol |
| IUPAC Name | bis(trifluoromethylsulfonyl)azanide;tributyl(2-methoxyethyl)phosphanium |
| Standard InChI | InChI=1S/C15H34OP.C2F6NO4S2/c1-5-8-12-17(13-9-6-2,14-10-7-3)15-11-16-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-15H2,1-4H3;/q+1;-1 |
| Standard InChI Key | QFLRMCUVYQFPCO-UHFFFAOYSA-N |
| SMILES | CCCC[P+](CCCC)(CCCC)CCOC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
| Canonical SMILES | CCCC[P+](CCCC)(CCCC)CCOC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Introduction
Chemical Identity and Structure
Tributyl(2-methoxyethyl)phosphonium Bis(trifluoromethanesulfonyl)imide is an ionic liquid consisting of a phosphonium-based cation paired with a bis(trifluoromethanesulfonyl)imide anion. The compound is registered under CAS number 959698-44-3, which serves as its unique chemical identifier in scientific databases and literature .
The chemical structure features a central phosphorus atom bonded to three butyl chains and one 2-methoxyethyl group, forming the cationic portion. The anionic component consists of two trifluoromethanesulfonyl groups connected by a nitrogen atom. This structural arrangement contributes to the compound's distinctive properties as an ionic liquid.
Physical and Chemical Properties
The physical and chemical properties of Tributyl(2-methoxyethyl)phosphonium Bis(trifluoromethanesulfonyl)imide are summarized in the following table:
It should be noted that there are discrepancies in the reported chemical formula and molecular weight between different sources. This variation might be attributed to different structural interpretations or analytical methods used by the respective sources.
Applications and Utility in Scientific Research
Tributyl(2-methoxyethyl)phosphonium Bis(trifluoromethanesulfonyl)imide demonstrates versatility across multiple scientific and industrial applications. Its unique ionic properties make it particularly valuable in several key areas:
Green Chemistry Applications
In the growing field of sustainable chemistry, Tributyl(2-methoxyethyl)phosphonium Bis(trifluoromethanesulfonyl)imide functions as both a solvent and catalyst in environmentally conscious chemical processes. Its application represents a significant advancement over traditional solvents by offering reduced environmental impact while maintaining or improving reaction efficiency . The compound's stability and tunable properties make it particularly suitable for reactions requiring controlled conditions.
Pharmaceutical Development
Within pharmaceutical research, this ionic liquid plays an important role in drug formulation processes. It specifically contributes to improving the solubility and bioavailability of active pharmaceutical ingredients—properties that are essential for developing effective medications with optimal therapeutic profiles . Its ability to dissolve compounds that may be poorly soluble in conventional solvents makes it a valuable tool in pharmaceutical development pipelines.
Ion Exchange Materials
The compound is applied in developing sophisticated ion exchange membranes, with particular utility in fuel cell technologies. In these applications, it facilitates efficient ion transport and energy conversion, contributing to advancements in clean energy technologies . The structural characteristics of the phosphonium cation combined with the bis(trifluoromethanesulfonyl)imide anion create unique ion conductivity properties.
Advanced Material Synthesis
Researchers utilize Tributyl(2-methoxyethyl)phosphonium Bis(trifluoromethanesulfonyl)imide in the synthesis of novel materials, including specialized polymers and nanomaterials. The compound imparts unique properties to these materials, enhancing their performance across various applications . Its role as a reaction medium or functionalizing agent can significantly influence the structural and functional characteristics of the resulting materials.
Synthesis and Manufacturing Considerations
Tributyl(2-methoxyethyl)phosphonium Bis(trifluoromethanesulfonyl)imide is primarily produced for professional manufacturing, research laboratories, and industrial or commercial applications . The synthesis typically involves the reaction of tributyl(2-methoxyethyl)phosphonium with bis(trifluoromethanesulfonyl)imide under controlled conditions.
Comparative Analysis with Related Compounds
The properties of Tributyl(2-methoxyethyl)phosphonium Bis(trifluoromethanesulfonyl)imide can be better understood when compared to other tetraalkylphosphonium ionic liquids. While direct comparative data is limited in the provided sources, research on similar compounds indicates that:
-
The length and structure of alkyl chains on the phosphonium cation significantly influence physical properties including viscosity, glass transition temperature, and ionic conductivity .
-
The specific combination of cation and anion creates a unique profile of physical and chemical properties that determines the compound's suitability for particular applications.
-
The presence of the 2-methoxyethyl group likely confers distinct characteristics compared to ionic liquids with simple alkyl substituents, potentially affecting properties such as polarity, miscibility with other solvents, and interaction with solutes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume